molecular formula C8H12O6 B158685 Maleic acid, mono(hydroxyethoxyethyl) ester CAS No. 10099-72-6

Maleic acid, mono(hydroxyethoxyethyl) ester

Cat. No. B158685
CAS RN: 10099-72-6
M. Wt: 204.18 g/mol
InChI Key: JHJLPMDWCPTBLD-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maleic acid, mono(hydroxyethoxyethyl) ester, also known as hydroxyethyl maleate, is a chemical compound that is commonly used in scientific research. It is an ester of maleic acid and 2-hydroxyethyl ether. This compound has a variety of applications in the field of biochemistry and physiology. In

Scientific Research Applications

Hydroxyethyl maleate has a variety of applications in scientific research. It is commonly used as a crosslinking agent for the synthesis of hydrogels. Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. They are used in a variety of applications such as drug delivery, tissue engineering, and wound healing.
Hydroxyethyl maleate is also used as a monomer for the synthesis of copolymers. Copolymers are polymers that are composed of two or more different monomers. They have a variety of applications such as coatings, adhesives, and biomedical materials.

Mechanism Of Action

Hydroxyethyl maleate acts as a crosslinking agent by reacting with functional groups on polymer chains such as hydroxyl, carboxyl, and amino groups. This reaction forms covalent bonds between the polymer chains, resulting in the formation of a hydrogel. The crosslinking density of the hydrogel can be controlled by adjusting the concentration of Maleic acid, mono(hydroxyethoxyethyl) ester maleate.

Biochemical And Physiological Effects

Hydroxyethyl maleate has been shown to have low toxicity and biocompatibility. It is easily metabolized by the body and does not accumulate in tissues. It has been used in a variety of biomedical applications such as drug delivery, tissue engineering, and wound healing.

Advantages And Limitations For Lab Experiments

One advantage of using Maleic acid, mono(hydroxyethoxyethyl) ester maleate as a crosslinking agent is its ability to form hydrogels with controlled crosslinking density. This allows researchers to tailor the properties of the hydrogel to suit their specific needs. Hydroxyethyl maleate is also easily synthesized and readily available.
One limitation of using Maleic acid, mono(hydroxyethoxyethyl) ester maleate is its sensitivity to moisture. It must be stored in a dry environment to prevent hydrolysis. Hydroxyethyl maleate also has a short shelf life and must be used within a certain time frame.

Future Directions

There are many future directions for the use of Maleic acid, mono(hydroxyethoxyethyl) ester maleate in scientific research. One area of interest is the development of hydrogels for drug delivery. Hydrogels can be used to encapsulate drugs and release them in a controlled manner. Hydroxyethyl maleate can be used to crosslink the hydrogel and control the release rate of the drug.
Another area of interest is the use of Maleic acid, mono(hydroxyethoxyethyl) ester maleate in tissue engineering. Hydrogels can be used as scaffolds for the growth of cells and tissues. Hydroxyethyl maleate can be used to crosslink the hydrogel and control the mechanical properties of the scaffold.
In conclusion, Maleic acid, mono(hydroxyethoxyethyl) ester maleate is a versatile compound with a variety of applications in scientific research. Its ability to form hydrogels with controlled crosslinking density makes it a valuable tool for researchers in the fields of biochemistry and physiology. As new applications are discovered, Maleic acid, mono(hydroxyethoxyethyl) ester maleate will continue to play an important role in scientific research.

Synthesis Methods

Hydroxyethyl maleate can be synthesized using a variety of methods. One method involves the reaction of maleic anhydride with 2-Maleic acid, mono(hydroxyethoxyethyl) ester ether in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of maleic acid with 2-Maleic acid, mono(hydroxyethoxyethyl) ester ether in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide.

properties

CAS RN

10099-72-6

Product Name

Maleic acid, mono(hydroxyethoxyethyl) ester

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

(Z)-4-[2-(2-hydroxyethoxy)ethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O6/c9-3-4-13-5-6-14-8(12)2-1-7(10)11/h1-2,9H,3-6H2,(H,10,11)/b2-1-

InChI Key

JHJLPMDWCPTBLD-UPHRSURJSA-N

Isomeric SMILES

C(COCCOC(=O)/C=C\C(=O)O)O

SMILES

C(COCCOC(=O)C=CC(=O)O)O

Canonical SMILES

C(COCCOC(=O)C=CC(=O)O)O

synonyms

Maleic acid hydrogen 1-[2-(2-hydroxyethoxy)ethyl] ester

Origin of Product

United States

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